molecular formula C41H63N11O12S2 B12308246 H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2

H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2

Cat. No.: B12308246
M. Wt: 966.1 g/mol
InChI Key: XMINXPSYULINQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 is a synthetic peptide composed of various amino acids. This compound is a derivative of cysteine and is used in various scientific research applications due to its unique properties and structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 involves the stepwise addition of amino acids in a specific sequence. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reactions, the protecting groups are removed to yield the final peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid support, allowing for easy purification and handling .

Chemical Reactions Analysis

Types of Reactions

H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 involves its interaction with specific molecular targets. The peptide can bind to proteins and enzymes, influencing their activity and function. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 is unique due to its specific sequence and the presence of multiple cysteine residues, which allow for the formation of disulfide bonds. This feature enhances its stability and binding properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-[19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-10-(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H63N11O12S2/c1-5-20(3)32(39(62)45-16-31(44)56)51-38(61)29-8-7-13-52(29)41(64)28-19-66-65-18-24(42)34(57)46-25(14-22-9-11-23(54)12-10-22)36(59)50-33(21(4)6-2)40(63)48-27(17-53)37(60)47-26(15-30(43)55)35(58)49-28/h9-12,20-21,24-29,32-33,53-54H,5-8,13-19,42H2,1-4H3,(H2,43,55)(H2,44,56)(H,45,62)(H,46,57)(H,47,60)(H,48,63)(H,49,58)(H,50,59)(H,51,61)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMINXPSYULINQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H63N11O12S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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